molecular formula C15H19Cl3N4O B1417921 [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride CAS No. 27225-86-1

[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride

Cat. No.: B1417921
CAS No.: 27225-86-1
M. Wt: 377.7 g/mol
InChI Key: KXFCHXPKCTXPQL-UHFFFAOYSA-N
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Description

[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride is a complex organic compound with a molecular formula of C15H19Cl3N4O. This compound is known for its unique structure, which includes a pyridazino-benzoxazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride typically involves multiple steps. The process begins with the formation of the pyridazino-benzoxazine core, followed by the introduction of the propyl chain and the dimethylamine group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different form.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]amine
  • [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]ethylamine

Uniqueness

Compared to similar compounds, [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride is unique due to its specific structural features and the presence of the dimethylamine group. These characteristics may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-chloropyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.2ClH/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15;;/h3-4,6-7,10H,5,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCHXPKCTXPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660077
Record name 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27225-86-1
Record name 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride

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